molecular formula C16H20N2O3 B13728020 3-(2-Cyano-6-methylphenoxy)-azetidine-1-carboxylic acid tert-butyl ester

3-(2-Cyano-6-methylphenoxy)-azetidine-1-carboxylic acid tert-butyl ester

Cat. No.: B13728020
M. Wt: 288.34 g/mol
InChI Key: PJTWSFLXMJQXIZ-UHFFFAOYSA-N
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Description

3-(2-Cyano-6-methylphenoxy)-azetidine-1-carboxylic acid tert-butyl ester is a synthetic organic compound It is characterized by the presence of an azetidine ring, a cyano group, and a tert-butyl ester functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Cyano-6-methylphenoxy)-azetidine-1-carboxylic acid tert-butyl ester typically involves multiple steps. One common approach is to start with the appropriate phenol derivative, which undergoes a nucleophilic substitution reaction with an azetidine derivative. The reaction conditions often include the use of a base such as sodium hydride or potassium carbonate, and a solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction mixture is usually heated to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using automated reactors and continuous flow systems. The reaction conditions are carefully controlled to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

3-(2-Cyano-6-methylphenoxy)-azetidine-1-carboxylic acid tert-butyl ester can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the cyano group or the ester group can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in DMF.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of primary amines or alcohols.

    Substitution: Formation of various substituted azetidine derivatives.

Scientific Research Applications

3-(2-Cyano-6-methylphenoxy)-azetidine-1-carboxylic acid tert-butyl ester has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(2-Cyano-6-methylphenoxy)-azetidine-1-carboxylic acid tert-butyl ester involves its interaction with specific molecular targets. The cyano group and the azetidine ring are key functional groups that contribute to its reactivity. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and molecular targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • 3-(2-Cyano-6-methylphenoxy)-azetidine-1-carboxylic acid methyl ester
  • 3-(2-Cyano-6-methylphenoxy)-azetidine-1-carboxylic acid ethyl ester
  • 3-(2-Cyano-6-methylphenoxy)-azetidine-1-carboxylic acid isopropyl ester

Uniqueness

3-(2-Cyano-6-methylphenoxy)-azetidine-1-carboxylic acid tert-butyl ester is unique due to the presence of the tert-butyl ester group, which can influence its solubility, stability, and reactivity compared to other similar compounds. This uniqueness makes it a valuable compound for specific research and industrial applications.

Properties

Molecular Formula

C16H20N2O3

Molecular Weight

288.34 g/mol

IUPAC Name

tert-butyl 3-(2-cyano-6-methylphenoxy)azetidine-1-carboxylate

InChI

InChI=1S/C16H20N2O3/c1-11-6-5-7-12(8-17)14(11)20-13-9-18(10-13)15(19)21-16(2,3)4/h5-7,13H,9-10H2,1-4H3

InChI Key

PJTWSFLXMJQXIZ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)C#N)OC2CN(C2)C(=O)OC(C)(C)C

Origin of Product

United States

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